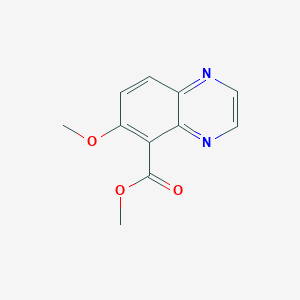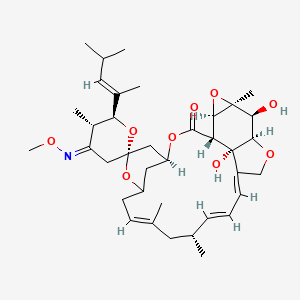
3,4-Epoxy-moxidectin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxy-moxidectin is a derivative of the parent compound moxidectin, which is a macrocyclic lactone and a semisynthetic derivative of nemadectin . Moxidectin is widely used as a parasiticide for the prevention and control of heartworm and intestinal worms . This compound is known for its potent antiparasitic properties and is used in various applications within the fields of veterinary medicine and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Epoxy-moxidectin is synthesized from moxidectin through an acid-catalyzed oxidation process . The reaction involves the formation of an epoxy group at the 3,4-position of the moxidectin molecule. The reaction conditions typically include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The product is then purified using chromatographic techniques to remove any impurities and ensure the quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Epoxy-moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the epoxy group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation: this compound is the primary product formed from the oxidation of moxidectin.
Reduction: The reduction of this compound can lead to the formation of 3,4-dihydroxy-moxidectin.
Substitution: Substituted derivatives of this compound can be formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,4-Epoxy-moxidectin has a wide range of applications in scientific research, including:
Wirkmechanismus
3,4-Epoxy-moxidectin exerts its effects by selectively binding to the parasite’s gamma-aminobutyric acid (GABA) and glutamate-gated chloride ion channels . These channels are crucial for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis and death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Moxidectin: The parent compound of 3,4-Epoxy-moxidectin, used as a broad-spectrum antiparasitic agent.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties, commonly used in veterinary and human medicine.
Abamectin: A derivative of avermectin, used as an insecticide and antiparasitic agent.
Uniqueness of this compound: this compound is unique due to its specific structural modification at the 3,4-position, which enhances its antiparasitic activity and stability compared to its parent compound, moxidectin . This modification allows for more effective binding to the target ion channels, making it a potent antiparasitic agent.
Eigenschaften
Molekularformel |
C37H53NO9 |
|---|---|
Molekulargewicht |
655.8 g/mol |
IUPAC-Name |
(1R,4S,4'Z,5'S,6R,6'S,10E,13R,14E,16E,20R,21S,22S,24R,25S)-21,25-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19,23-tetraoxapentacyclo[15.7.1.14,8.020,25.022,24]hexacosa-10,14,16-triene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1 |
InChI-Schlüssel |
NRMIMVNNJHFYQY-ZGEKGCJISA-N |
Isomerische SMILES |
C[C@@H]\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4[C@@H]5[C@@](O5)([C@H]([C@@H]6[C@]4(/C(=C/C=C1)/CO6)O)O)C)/C |
Kanonische SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


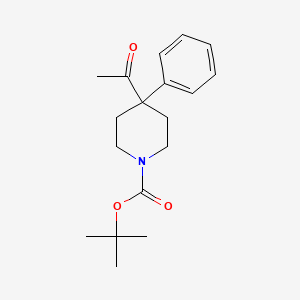
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
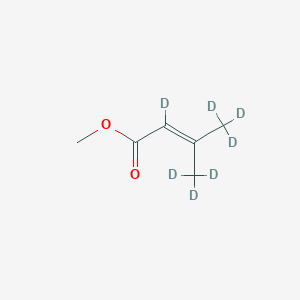

![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

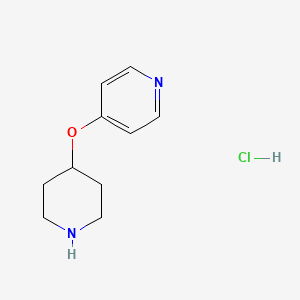
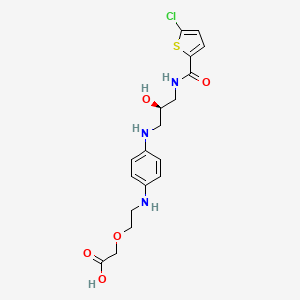
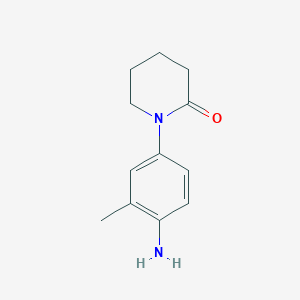
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
